

Technical Support Center: Ensuring Complete RNase Inactivation with Gigasept

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Compound of Interest

Compound Name: *Gigasept*

Cat. No.: *B1199949*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective inactivation of Ribonucleases (RNases) in a laboratory setting, with a focus on the potential use of **Gigasept**. While **Gigasept** is a broad-spectrum disinfectant, specific data on its efficacy against RNases is not extensively published. Therefore, this guide offers best practices for RNase control, a protocol to validate **Gigasept's** effectiveness for your specific applications, and troubleshooting advice for common RNase contamination issues.

Frequently Asked Questions (FAQs)

Q1: What is **Gigasept** and is it effective against RNases?

Gigasept is a family of aldehyde-free disinfectants used for cleaning and disinfecting medical instruments and surfaces. For example, **Gigasept®** instru AF contains cocosporylene diamineguanidine diacetate, phenoxypropanols, and benzalkonium chloride.[1][2] While these components are effective against a broad range of microorganisms, including bacteria, fungi, and viruses, specific studies detailing their efficacy in inactivating robust enzymes like RNases are not readily available in the public domain.[3][4][5] RNases are notoriously stable enzymes that can be difficult to eliminate.[6] Therefore, direct validation is crucial before relying on **Gigasept** for critical RNA work.

Q2: What are the primary sources of RNase contamination in a laboratory?

RNases are ubiquitous, making contamination a common challenge in RNA-related experiments. Key sources include:

- Personnel: Skin, hair, and saliva are rich in RNases.[\[7\]](#)[\[8\]](#) Always wear gloves and a lab coat.
- Environment: Dust, bacteria, and fungi present on benchtops, equipment, and in the air are significant sources.[\[7\]](#)[\[8\]](#)
- Reagents and Solutions: Non-certified reagents and improperly prepared aqueous solutions can introduce RNases.[\[7\]](#)[\[9\]](#)
- Consumables: Non-certified plasticware, such as pipette tips and tubes, can be contaminated.[\[7\]](#)[\[10\]](#)

Q3: What are the standard, validated methods for RNase decontamination?

Established methods for creating an RNase-free environment include:

- Baking: Glassware can be rendered RNase-free by baking at 240°C for at least 4 hours.[\[11\]](#)
- Autoclaving: While autoclaving can inactivate many microbes, it is not sufficient to completely inactivate all RNases, which can sometimes refold and regain activity upon cooling.[\[6\]](#)
- Chemical Decontamination: Treating surfaces and non-autoclavable equipment with solutions specifically designed to destroy RNases, such as RNaseZap™, is a common practice.[\[7\]](#)
- DEPC Treatment: Treating water and buffers with diethylpyrocarbonate (DEPC) inactivates RNases. However, DEPC is a suspected carcinogen and must be thoroughly removed by autoclaving before use, and it cannot be used with certain reagents like Tris buffers.[\[7\]](#)[\[11\]](#)
[\[12\]](#)

Troubleshooting Guide

Problem: My RNA samples are consistently degraded, even after cleaning my workspace.

Possible Cause	Troubleshooting Steps
Persistent RNase contamination on surfaces or equipment.	1. Perform a thorough decontamination of all work surfaces, pipettes, and equipment with a proven RNase decontamination solution. 2. If using a general disinfectant like Gigasept, validate its efficacy using the protocol provided below.
Contaminated reagents or solutions.	1. Use commercially available RNase-free water and reagents whenever possible. 2. Aliquot your stock solutions to minimize the risk of contaminating the entire batch. [10] 3. Prepare fresh solutions using DEPC-treated water (for compatible buffers). [11]
Improper sample handling and storage.	1. Ensure samples are flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. [13] 2. Use RNase inhibitors in your sample processing and storage buffers. [7]
RNase introduction during the experiment.	1. Always wear gloves and change them frequently, especially after touching non-decontaminated surfaces. [9] [10] 2. Use RNase-free, filter-barrier pipette tips. [9]

Experimental Protocol: Validation of Gigasept for RNase Inactivation

This protocol provides a framework for testing the effectiveness of **Gigasept** in inactivating RNases on laboratory surfaces.

Objective: To determine if a working solution of **Gigasept** can effectively inactivate RNase A, a common and robust ribonuclease.

Materials:

- **Gigasept** concentrate (e.g., **Gigasept**® instru AF)[\[1\]](#)

- RNase-free water
- RNase A stock solution (e.g., 1 mg/mL)
- Total RNA of known integrity (e.g., from a commercial source or a fresh extraction)
- RNase-free microcentrifuge tubes and pipette tips
- Small, non-porous surfaces for testing (e.g., squares of plastic or glass)
- Incubator or heat block
- Agarose gel electrophoresis system
- RNA loading dye
- Nuclease-free water

Procedure:

- Preparation of Test Surfaces:
 - On a sterile, RNase-free work surface, place several test squares.
 - Pipette a small amount (e.g., 1 μ L) of RNase A stock solution onto the center of each square and allow it to air dry. These are your contaminated surfaces.
 - Prepare a negative control surface with no RNase A and a positive control surface with dried RNase A that will not be treated with **Gigasept**.
- Preparation of **Gigasept** Working Solution:
 - Prepare the desired concentration of **Gigasept** solution in RNase-free water according to the manufacturer's instructions. For example, a 3% solution would be 30 mL of **Gigasept** in 970 mL of water.[\[2\]](#)
- Decontamination Procedure:

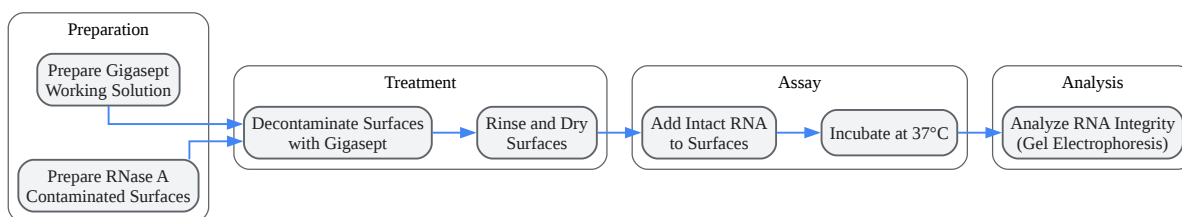
- Submerge the RNase A-contaminated test surfaces in the **Gigasept** working solution for the desired contact time (e.g., 15, 30, 60 minutes).
- After the incubation, thoroughly rinse the surfaces with RNase-free water to remove any residual **Gigasept**, as it may interfere with downstream reactions. Allow the surfaces to air dry completely in a sterile environment.
- RNase Activity Assay:
 - Place each treated and control surface into a separate RNase-free microcentrifuge tube.
 - Add a known amount of intact total RNA (e.g., 1 µg) in a small volume of RNase-free buffer (e.g., 20 µL) to each tube, ensuring the solution comes into contact with the treated surface.
 - Incubate all tubes at 37°C for 30 minutes.
- Analysis of RNA Integrity:
 - After incubation, add RNA loading dye to each sample.
 - Analyze the RNA integrity by running the samples on a denaturing agarose gel.
 - Expected Results:
 - Negative Control (No RNase): Intact RNA bands (e.g., sharp 28S and 18S ribosomal RNA bands for eukaryotic samples).
 - Positive Control (Untreated RNase): Smeared, degraded RNA.
 - **Gigasept**-Treated Samples: Intact RNA bands would indicate successful RNase inactivation. The degree of degradation will show the relative effectiveness of the treatment.

Quantitative Data Summary

The following table can be used to summarize the results of your validation experiments.

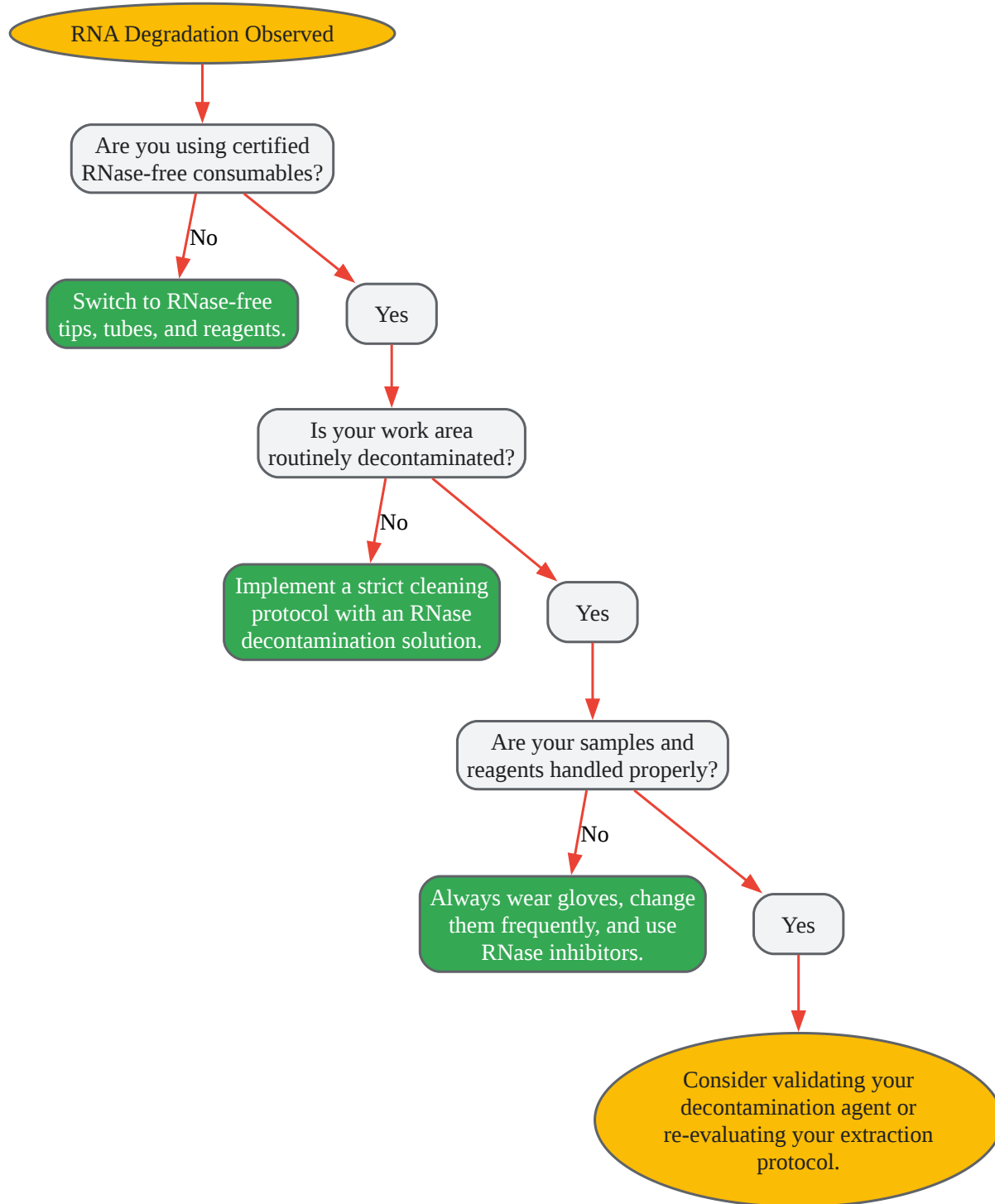
Gigasept Concentration	Contact Time (minutes)	RNA Integrity (Visual Score: 1-5, 5=Intact)	% RNA Remaining (Quantified)
1.5%	15		
1.5%	30		
1.5%	60		
3.0%	15		
3.0%	30		
3.0%	60		
Positive Control (No Treatment)	N/A	1	<10%
Negative Control (No RNase)	N/A	5	100%

Visualizations



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Caption: Workflow for validating **Gigasept's** RNase inactivation efficacy.



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Caption: Decision tree for troubleshooting RNA degradation issues.

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